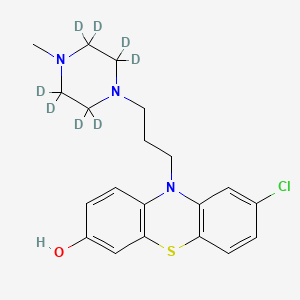
Serotonin glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serotonin glucuronide-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The addition of the glucuronide group enhances its solubility and stability, making it useful for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serotonin glucuronide-d4 typically involves the conjugation of serotonin with glucuronic acid. The process begins with the preparation of serotonin, which is then reacted with glucuronic acid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of stable isotope labeling, such as deuterium (d4), is incorporated during the synthesis to produce the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Serotonin glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Serotonin glucuronide-d4 is widely used in scientific research due to its stable isotope labeling and biochemical properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin and its metabolites.
Biology: Employed in studies investigating the metabolism and transport of serotonin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of serotonin-related drugs.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting serotonin pathways.
Mechanism of Action
The mechanism of action of serotonin glucuronide-d4 involves its interaction with various molecular targets and pathways. As a derivative of serotonin, it can bind to serotonin receptors and transporters, influencing neurotransmission and signaling pathways. The glucuronide conjugation enhances its stability and solubility, facilitating its use in various experimental settings.
Comparison with Similar Compounds
Similar Compounds
Serotonin sulfate: Another conjugated form of serotonin with different solubility and stability properties.
Serotonin acetate: A derivative of serotonin with distinct pharmacokinetic characteristics.
Serotonin phosphate: A phosphorylated form of serotonin used in different biochemical studies.
Uniqueness
Serotonin glucuronide-d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in experimental studies. Its enhanced solubility and stability make it particularly useful in various research applications, distinguishing it from other serotonin derivatives.
Properties
Molecular Formula |
C16H20N2O7 |
|---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2 |
InChI Key |
QALKNDMLQRCLGT-STJCAZDISA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


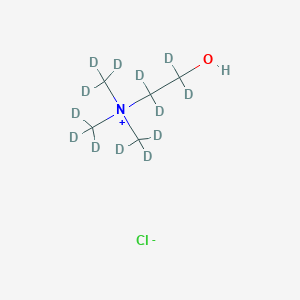
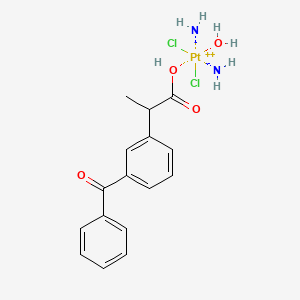

![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

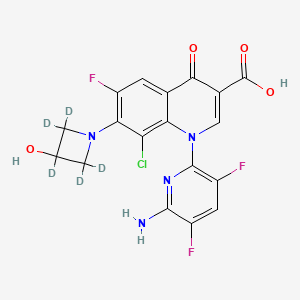
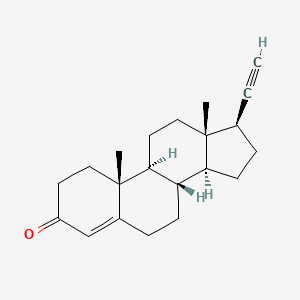
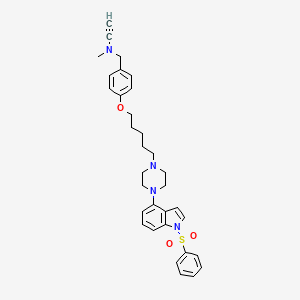


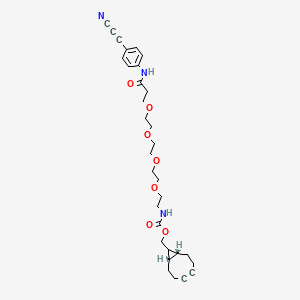
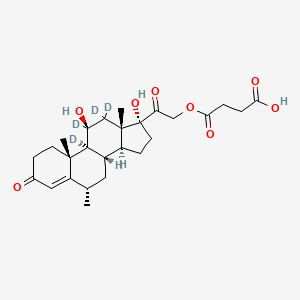
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
